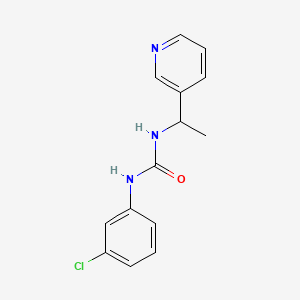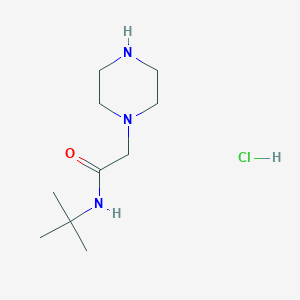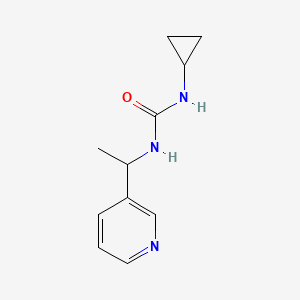
1-(3-Chlorophenyl)-3-(1-pyridin-3-ylethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Chlorophenyl)-3-(1-pyridin-3-ylethyl)urea, also known as CPEU, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. CPEU belongs to the class of urea derivatives and has been studied for its various biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.
Mécanisme D'action
The mechanism of action of 1-(3-Chlorophenyl)-3-(1-pyridin-3-ylethyl)urea is not fully understood, but it is believed to act through various pathways. In cancer cells, 1-(3-Chlorophenyl)-3-(1-pyridin-3-ylethyl)urea has been shown to induce apoptosis by activating caspase-3 and caspase-9, which are enzymes involved in programmed cell death. Additionally, 1-(3-Chlorophenyl)-3-(1-pyridin-3-ylethyl)urea has been shown to inhibit the activity of certain enzymes, such as COX-2 and iNOS, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
1-(3-Chlorophenyl)-3-(1-pyridin-3-ylethyl)urea has been shown to exhibit various biochemical and physiological effects. In cancer cells, 1-(3-Chlorophenyl)-3-(1-pyridin-3-ylethyl)urea has been shown to inhibit the expression of certain genes involved in cell proliferation and survival. Additionally, 1-(3-Chlorophenyl)-3-(1-pyridin-3-ylethyl)urea has been shown to inhibit the activity of certain enzymes involved in the inflammatory response, leading to a reduction in inflammation. 1-(3-Chlorophenyl)-3-(1-pyridin-3-ylethyl)urea has also been shown to exhibit anti-microbial properties, making it a potential candidate for the treatment of infectious diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 1-(3-Chlorophenyl)-3-(1-pyridin-3-ylethyl)urea is its potential therapeutic applications in various fields of medicine. Additionally, 1-(3-Chlorophenyl)-3-(1-pyridin-3-ylethyl)urea has been shown to exhibit low toxicity in animal studies, making it a potential candidate for further development. However, one limitation of 1-(3-Chlorophenyl)-3-(1-pyridin-3-ylethyl)urea is its limited solubility in water, which can make it difficult to administer in certain formulations.
Orientations Futures
For 1-(3-Chlorophenyl)-3-(1-pyridin-3-ylethyl)urea research include the development of 1-(3-Chlorophenyl)-3-(1-pyridin-3-ylethyl)urea as a potential anti-cancer agent and the development of more soluble formulations of 1-(3-Chlorophenyl)-3-(1-pyridin-3-ylethyl)urea.
Méthodes De Synthèse
The synthesis of 1-(3-Chlorophenyl)-3-(1-pyridin-3-ylethyl)urea involves the reaction of 3-chloroaniline with 3-(pyridin-3-yl)prop-2-en-1-ol in the presence of urea and a catalyst. The reaction occurs in a solvent, such as ethanol or methanol, and is typically carried out under reflux conditions. The resulting product is then purified through recrystallization or column chromatography.
Applications De Recherche Scientifique
1-(3-Chlorophenyl)-3-(1-pyridin-3-ylethyl)urea has been studied for its potential therapeutic applications in various fields of medicine. In the field of oncology, 1-(3-Chlorophenyl)-3-(1-pyridin-3-ylethyl)urea has been shown to exhibit anti-cancer properties by inducing apoptosis and inhibiting the proliferation of cancer cells. Additionally, 1-(3-Chlorophenyl)-3-(1-pyridin-3-ylethyl)urea has been studied for its anti-inflammatory and anti-microbial properties, making it a potential candidate for the treatment of infectious diseases and inflammatory disorders.
Propriétés
IUPAC Name |
1-(3-chlorophenyl)-3-(1-pyridin-3-ylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O/c1-10(11-4-3-7-16-9-11)17-14(19)18-13-6-2-5-12(15)8-13/h2-10H,1H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJRMHAUTOYGYEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=CC=C1)NC(=O)NC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chlorophenyl)-3-(1-pyridin-3-ylethyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(1H-benzimidazol-2-yl)phenyl]-3-(2-methoxyphenyl)propanamide](/img/structure/B7460783.png)
![2-[3-Methyl-4-(propanoylamino)phenoxy]acetic acid](/img/structure/B7460786.png)



![1-(1-Adamantyl)-3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]urea](/img/structure/B7460819.png)
![1-Cyclopentyl-3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]urea](/img/structure/B7460820.png)


![1-[1-(4-Fluorophenyl)ethyl]-3-propan-2-ylurea](/img/structure/B7460838.png)


![2-[4-[2-(4-Methoxyphenoxy)propanoylamino]-3-methylphenoxy]acetic acid](/img/structure/B7460875.png)